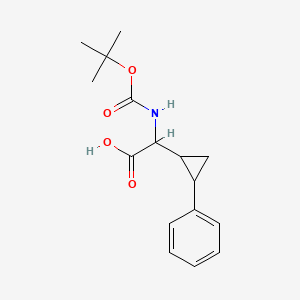![molecular formula C11H17Cl2N3O B1405221 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820686-49-4](/img/structure/B1405221.png)
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
Pyrimidine is a basic structure in many important biomolecules like DNA and RNA bases, amino acids, and vitamins . It’s also present in many clinically used drugs including methotrexate and risperidone . Pyrimidine derivatives have diverse biological activities including antioxidant and anticancer activities . The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . As for the 8-azabicyclo[3.2.1]octane scaffold, it can be prepared via gold(i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .Molecular Structure Analysis
The molecular structure of pyrimidine is a six-membered ring with two nitrogen atoms . The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives have been studied for their antioxidant and anti-inflammatory potential . They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the 8-azabicyclo[3.2.1]octane scaffold has a molecular formula of CH and an average mass of 110.197 Da .Scientific Research Applications
-
Drug Discovery
- The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
- This core has been applied as a key synthetic intermediate in several total syntheses .
- The major product 2-aza-bicyclo[3.2.1]octane was obtained via a 6-endo-type reaction .
-
Synthesis of Diterpenoids
- A highly efficient strategy for the construction of a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported .
- This structure is found in rhamnofolane, tigliane, and daphnane diterpenoids, which display a broad range of biological activities .
- The substituents and/or stereochemistries on C-4, C-6, C-7, and C-10 fully match those in the rhamnofolane, tigliane, and daphnane diterpenoids .
-
Explosive Materials
- A series of bicyclo[3.2.1]octane derivatives were designed and investigated based on DFT calculations .
- The relationship between the structures and the properties were discussed in detail .
- The results show that the density and detonation properties always increase with the number of nitro groups and aza nitrogen atoms .
-
Pharmaceutical Research
- The 2-Azabicyclo[3.2.1]octane system is found in a variety of products of natural and synthetic origin .
- Due to their known bioactive properties, N-based compounds are particularly interesting from a pharmaceutical point of view .
- Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier .
-
Organic Chemistry
-
Medicinal Chemistry
-
Pharmaceutical Research
- The 2-Azabicyclo[3.2.1]octane system is found in a variety of products of natural and synthetic origin .
- Due to their known bioactive properties, N-based compounds are particularly interesting from a pharmaceutical point of view .
- Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
-
Organic Chemistry
-
Medicinal Chemistry
Future Directions
Pyrimidine derivatives and the 8-azabicyclo[3.2.1]octane scaffold are considered privileged scaffolds in drug discovery for the treatment of various diseases . Future research may focus on designing and synthesizing new compounds based on these scaffolds to discover new selective, effective, and safe therapeutic agents .
properties
IUPAC Name |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;;/h1,4-5,8-10,14H,2-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJKIPBIZYXDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




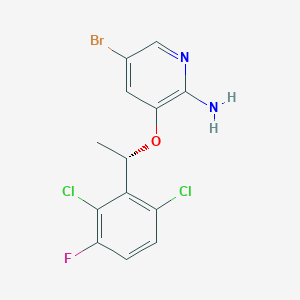
![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)

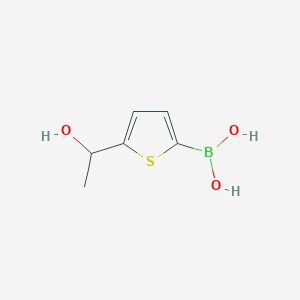
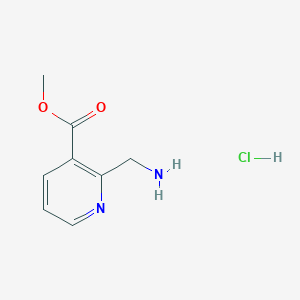
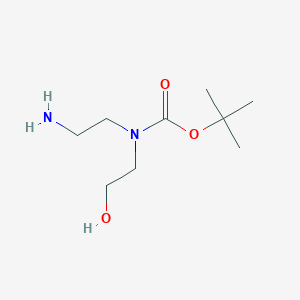
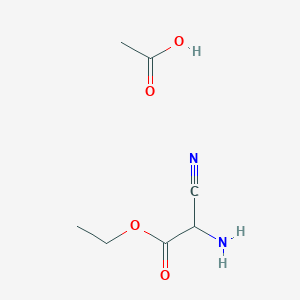

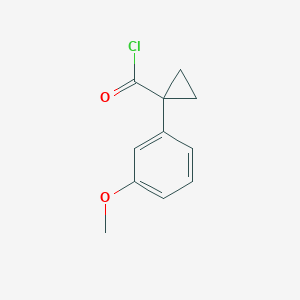
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)


